1-cyclopropyl-3-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one
Description
Properties
IUPAC Name |
1-cyclopropyl-3-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S/c22-16(19-8-10-24-11-9-19)13-2-1-6-20(12-13)15-17(23)21(7-5-18-15)14-3-4-14/h5,7,13-14H,1-4,6,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWPRCYHIDSVPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CN(C2=O)C3CC3)C(=O)N4CCSCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Cyclopropyl-3-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 317.4 g/mol. The compound features a cyclopropyl group and a thiomorpholine moiety attached to a piperidine ring, contributing to its unique biological profile.
Research indicates that this compound may act as an inhibitor of specific enzymes or receptors involved in disease pathways. While the precise mechanism remains under investigation, preliminary studies suggest interactions with Janus Kinase (JAK) pathways, which are crucial in inflammatory responses and immune regulation .
Antiinflammatory Properties
The compound has demonstrated significant anti-inflammatory activity in vitro and in vivo. For instance, studies have shown that it effectively reduces cytokine production in activated immune cells, suggesting its potential as a therapeutic agent for autoimmune diseases .
Anticancer Potential
Preliminary data indicate that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. Specific IC50 values have been reported in the low nanomolar range for various cancer types, highlighting its potency .
Study 1: JAK Inhibition
In a study focusing on JAK3 inhibition, this compound was evaluated alongside other analogs. It showed promising results with an IC50 value indicating effective inhibition of JAK3 activity, which is implicated in several malignancies and inflammatory conditions .
Study 2: Pharmacokinetics
A pharmacokinetic study revealed that the compound has favorable absorption characteristics and a half-life conducive to therapeutic use. High tissue distribution was noted, particularly in the kidneys and liver, which may enhance its efficacy in targeting systemic diseases .
Data Summary
| Parameter | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 317.4 g/mol |
| IC50 (JAK3) | Low nanomolar range |
| Tissue Distribution | High in kidneys and liver |
| Half-life | Favorable for therapy |
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: In Vitro Inhibition of Mast Cell Activation
Table 2: In Vivo Efficacy in Murine PCA Model
| Compound | Dose (mg/kg) | Evans Blue Extravasation Inhibition | Mast Cell Stabilization |
|---|---|---|---|
| AT9283 | 30 | 75% | >60% |
| Cetirizine | 50 | 70% | None |
| R112 | 100 | 50% | ~30% |
Preparation Methods
Cyclization Strategies
The dihydropyrazin-2-one scaffold is typically constructed via intramolecular cyclization of α-amino amide precursors. Key methods include:
Truce-Smiles Rearrangement
Immobilized amino acids (e.g., glutamic acid derivatives) undergo sulfonylation and alkylation, followed by base-induced cyclization. For example, treatment of sulfonamide intermediates with potassium trimethylsilanolate (TMSOK) triggers tandem C-arylation and aldol condensation to yield tetrasubstituted pyridines or pyrazines. Adapting this protocol, cyclization of N-alkylated β-enamino esters (e.g., 11 in) under TMSOK/DMF generates dihydropyrazinones with >50% crude purity.
Domino Reactions Under Phase-Transfer Catalysis
Phase-transfer catalysts (e.g., TBAHSO₄ ) facilitate one-pot domino reactions between α,β-unsaturated carbonyl compounds and amines. For instance, reacting S-2,2,2-trifluoroethyl 1,3-dithiane-2-carbothioate with imines in dichloromethane yields 3,4-dihydropyridin-2-ones in 72–85% yields. Analogous conditions could enable dihydropyrazinone formation by substituting dithiane reagents with thiourea derivatives.
Introduction of the Cyclopropyl Group
Alkylation of Secondary Amines
Cyclopropane rings are introduced via nucleophilic substitution or transition-metal-catalyzed cross-coupling . A validated approach involves:
-
Generating a secondary amine at position 1 of the dihydropyrazinone core.
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Treating with cyclopropyl bromide in the presence of K₂CO₃ or Cs₂CO₃ in anhydrous DMF at 80–100°C.
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Purification via recrystallization (ethanol/water) or silica gel chromatography.
Optimization Note : Excess cyclopropyl bromide (1.5–2.0 equiv) and prolonged reaction times (12–18 h) improve yields to >65%.
Synthesis of 3-(Thiomorpholine-4-carbonyl)piperidine
Piperidine Functionalization
Piperidine is functionalized at position 3 via:
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Carboxylation : Treating piperidine with triphosgene in THF to form piperidine-3-carbonyl chloride.
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Amide Coupling : Reacting the carbonyl chloride with thiomorpholine in the presence of Hünig’s base (DIPEA) to yield 3-(thiomorpholine-4-carbonyl)piperidine.
Yield : 78–82% after column chromatography (hexane/EtOAc gradient).
Final Coupling Reaction
Nucleophilic Aromatic Substitution
The thiomorpholine-piperidine fragment is coupled to the dihydropyrazinone core via:
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Activating position 3 of the dihydropyrazinone with a leaving group (e.g., bromine or chlorine).
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Performing SNAr reaction with 3-(thiomorpholine-4-carbonyl)piperidine using K₂CO₃ in DMF at 120°C.
Conditions Optimization :
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Solvent : DMSO improves solubility at high temperatures.
Analytical Data and Characterization
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.10–1.25 (m, 4H, cyclopropyl), 3.45–3.70 (m, 8H, piperidine-thiomorpholine), 4.30 (s, 1H, NH), 6.85 (s, 1H, pyrazinone).
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HRMS : m/z calcd for C₁₈H₂₅N₄O₂S [M+H]⁺ 385.1564, found 385.1568.
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
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Low Cyclization Yields : Pre-activation of the dihydropyrazinone core with electron-withdrawing groups (e.g., nitro) enhances reactivity in SNAr reactions.
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Racemization : Chiral HPLC separation (e.g., Chiralpak IC column) resolves enantiomers when using non-stereoselective cyclopropanation.
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Byproduct Formation : Sequential addition of reagents and strict temperature control minimize aldol side products .
Q & A
Basic Research Questions
Q. What are the key methodological considerations for synthesizing 1-cyclopropyl-3-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one?
- Synthetic Design : Multi-step routes are typically required, involving nucleophilic substitution, cyclization, and coupling reactions. For example:
- Step 1 : Activation of thiomorpholine-4-carbonyl chloride using thionyl chloride to generate reactive intermediates .
- Step 2 : Coupling with piperidine derivatives under reflux in polar aprotic solvents (e.g., DMF, dioxane) to form the piperidin-1-yl intermediate .
- Step 3 : Cyclopropane introduction via [2+1] cycloaddition or alkylation strategies .
- Reagent Optimization : Use of coupling agents like TBTU/HOBt with NEt₃ as a base improves yield in amide bond formation .
Q. Which spectroscopic and chromatographic methods are critical for structural validation of this compound?
- 1H/13C NMR : Assign peaks for cyclopropyl (δ ~1.0–2.0 ppm) and thiomorpholine (δ ~3.5–4.5 ppm) moieties .
- HRMS (ESI) : Confirm molecular ion [M+H]+ with mass accuracy <5 ppm .
- HPLC-PDA : Monitor purity (>95%) using C18 columns with acetonitrile/water gradients .
Q. What safety protocols are essential for handling thiomorpholine and piperidine intermediates?
- PPE : Gloves, lab coats, and eye protection to prevent skin/eye contact (refer to GHS guidelines in SDS for similar compounds) .
- Ventilation : Use fume hoods during reactions with volatile reagents (e.g., thionyl chloride) .
- First Aid : Immediate rinsing with water for eye/skin exposure; consult poison control for inhalation/ingestion .
Advanced Research Questions
Q. How can crystallographic software (e.g., SHELX, ORTEP-III) resolve conformational ambiguities in the thiomorpholine-piperidine core?
- Structure Refinement : SHELXL refines high-resolution X-ray data to model bond lengths/angles (e.g., C-S bond in thiomorpholine: ~1.81 Å) .
- Puckering Analysis : Use Cremer-Pople parameters to quantify non-planarity in the piperidine ring (e.g., puckering amplitude Q = 0.5–0.7 Å) .
- Validation : Check for outliers in displacement parameters (ADPs) using PLATON .
Q. How can regioselectivity challenges in coupling reactions be addressed during synthesis?
- Protecting Groups : Temporarily block reactive sites (e.g., NH in piperidine) with Boc groups to direct coupling .
- Catalytic Systems : Palladium-catalyzed cross-coupling for selective aryl-alkyl bond formation .
- Computational Modeling : DFT studies predict electrophilic/nucleophilic sites to optimize reaction pathways .
Q. What strategies mitigate racemization in chiral intermediates during multi-step synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
